

Technical Guide: 3-(3-Methylphenoxy)azetidine

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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.^{[1][2][3]} As a saturated four-membered heterocycle, it offers a three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property landscapes.^[1] This guide focuses on the technical aspects of **3-(3-Methylphenoxy)azetidine**, a specific derivative that serves as a key building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutics. Azetidine derivatives have been investigated for a range of applications, including as triple reuptake inhibitors for central nervous system disorders and as components of antitumor agents.^{[1][4][5]}

Chemical Identity and Properties

3-(3-Methylphenoxy)azetidine is a substituted azetidine featuring a 3-methylphenoxy group at the 3-position of the azetidine ring. While specific experimental data for the free base is not widely published, data for its hydrochloride salt and predicted properties for the base are available.

Property	Data	Source
Compound Name	3-(3-Methylphenoxy)azetidine	[6]
CAS Number	Not explicitly found for free base; 1228070-90-3 (for HCl salt)	[7] [8]
Molecular Formula	C ₁₀ H ₁₃ NO	[6]
Molecular Weight	163.22 g/mol	[6]
Monoisotopic Mass	163.09972 Da	[6]
Form (HCl Salt)	Solid	[7]
Predicted XlogP	2.1	[6]
SMILES	CC1=CC(=CC=C1)OC2CNC2	[6]
InChI Key	JBYYBRKRSBFVSE-UHFFFAOYSA-N	[6]

Note: Some data is for the hydrochloride salt or based on computational predictions.

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for **3-(3-Methylphenoxy)azetidine** is not readily available in the literature, its structure lends itself to established synthetic methodologies for 3-alkoxy or 3-aryloxy azetidines. A plausible and common approach is the Williamson ether synthesis, involving the reaction of a protected 3-hydroxyazetidine with 3-methylphenol.

Generalized Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on methods for analogous compounds and should be optimized for specific laboratory conditions.[\[9\]](#)

Step 1: Protection of Azetidine Nitrogen

- Dissolve 3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution in an ice bath (0 °C).
- Add a base, such as triethylamine (Et₃N), followed by the dropwise addition of a protecting group reagent, typically di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-3-hydroxyazetidine.
- Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
- Work up the reaction by washing with aqueous solutions and purify the product, typically by column chromatography.

Step 2: Activation of the Hydroxyl Group (Mesylation)

- Dissolve the N-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent like DCM under an inert atmosphere (e.g., Nitrogen or Argon).
- Cool the solution to 0 °C.
- Add a base, such as triethylamine or diisopropylethylamine (DIPEA).
- Add methanesulfonyl chloride (MsCl) dropwise.
- Stir the reaction at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting material. The product is N-Boc-3-(methylsulfonyloxy)azetidine.

Step 3: Nucleophilic Substitution (Ether Formation)

- In a separate flask, dissolve 3-methylphenol (m-cresol) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol, forming the corresponding phenoxide.
- Add the solution of N-Boc-3-(methylsulfonyloxy)azetidine to the phenoxide solution.

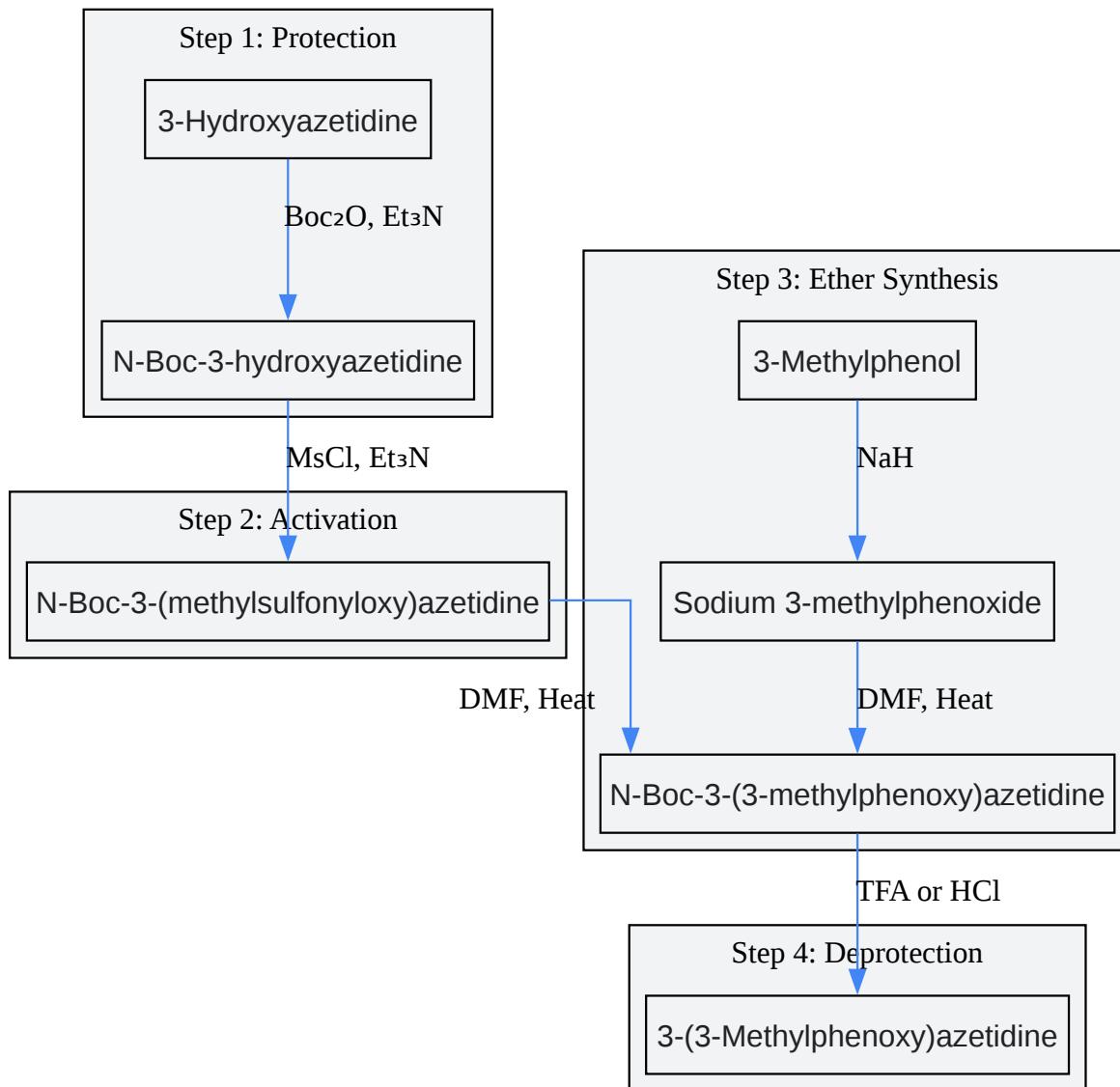
- Heat the reaction mixture (e.g., 50-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction and quench carefully with water.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting N-Boc-**3-(3-methylphenoxy)azetidine** by column chromatography.

Step 4: Deprotection

- Dissolve the purified N-Boc-**3-(3-methylphenoxy)azetidine** in a suitable solvent like DCM or 1,4-dioxane.
- Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
- Stir the mixture at room temperature for 1-4 hours.
- Remove the solvent and excess acid under reduced pressure to yield the final product, **3-(3-Methylphenoxy)azetidine**, typically as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Synthetic Workflow Diagram

The following diagram illustrates the plausible synthetic pathway described above.

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Caption: Synthetic pathway for **3-(3-Methylphenoxy)azetidine**.

Application in Drug Discovery

The 3-aryloxy azetidine motif is a key pharmacophore in the development of ligands for monoamine transporters, which are implicated in various neurological and psychiatric

disorders.^[1] Altering the substitution on the aryl ring allows for the fine-tuning of binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).^[1] Therefore, **3-(3-Methylphenoxy)azetidine** serves as a valuable intermediate for creating libraries of potential triple reuptake inhibitors or other CNS-active agents.

Logical Relationship Diagram

The diagram below outlines the logical flow from the core chemical structure to its potential therapeutic application.



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Caption: Role of the compound in drug discovery workflow.

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